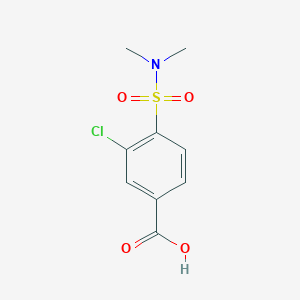
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways, which are involved in various cellular signaling pathways.
作用机制
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate is a kinase inhibitor that targets the SYK and JAK pathways, which are involved in various cellular signaling pathways. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, while JAK is a family of intracellular tyrosine kinases that are involved in cytokine signaling. By inhibiting these pathways, Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate can block the activation of various immune cells, including B-cells, T-cells, and natural killer cells, leading to the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance the efficacy of other cancer treatments. Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases and inflammatory diseases.
实验室实验的优点和局限性
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the SYK and JAK pathways. Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, there are also some limitations to using Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate in lab experiments, including its relatively low solubility and stability, which can make it challenging to work with.
未来方向
There are several future directions for research on Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate, including its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to understand the molecular mechanisms underlying the effects of Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate and to optimize its pharmacokinetic properties. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate in humans.
合成方法
The synthesis of Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate involves several steps, including the reaction of 2-hydroxypyridine-3-carboxylic acid with tert-butyl chloroformate to form tert-butyl 2-(2-hydroxypyridine-3-carbonyl)pyridine-3-carboxylate. This intermediate is then reacted with 1,4-diazepane-1-carboxylic acid to form Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate. The yield of the synthesis process is approximately 50%.
科学研究应用
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
tert-butyl 4-(2-oxo-1H-pyridine-3-carbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)14(21)12-6-4-7-17-13(12)20/h4,6-7H,5,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCSXHVSOTHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)
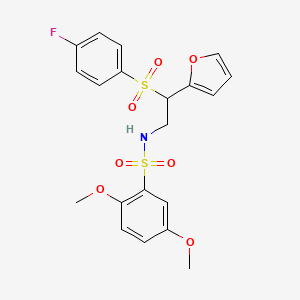
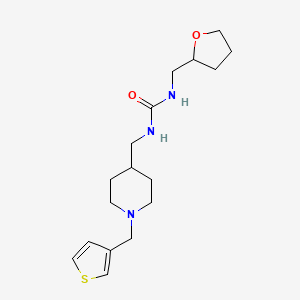
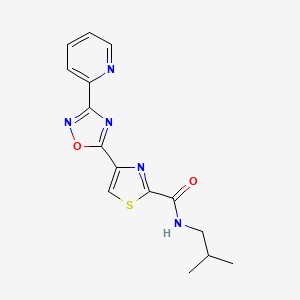

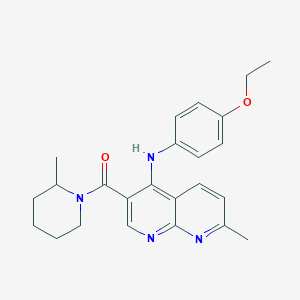
![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride](/img/structure/B2969187.png)


![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)
![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)
